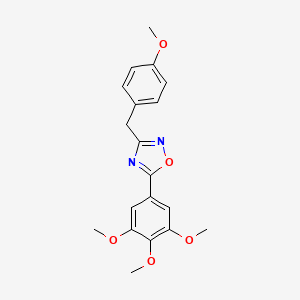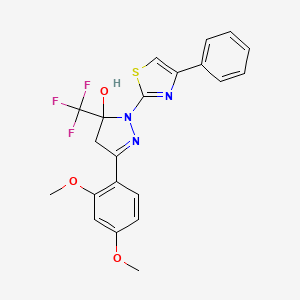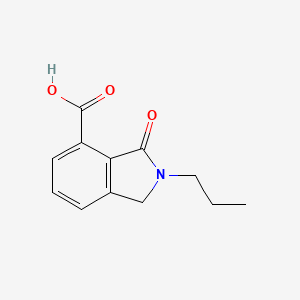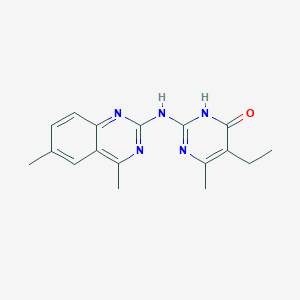
3-(4-Methoxybenzyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes methoxy groups and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2,3-Dimethoxy-5-methyl-p-benzoquinone: Known for its role in biological systems and potential therapeutic applications.
2,4-Dimethoxybenzyl alcohol: Used in organic synthesis and as a precursor for other compounds.
Uniqueness
What sets 2,3-DIMETHOXY-5-[3-(4-METHOXYBENZYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER apart is its unique structure, which combines methoxy groups and an oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H20N2O5 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)methyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H20N2O5/c1-22-14-7-5-12(6-8-14)9-17-20-19(26-21-17)13-10-15(23-2)18(25-4)16(11-13)24-3/h5-8,10-11H,9H2,1-4H3 |
Clé InChI |
RXVLVKUXHLPROJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941202.png)
![N-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B14941204.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-methylbutanamide](/img/structure/B14941208.png)
![6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941209.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14941218.png)

![2-[(4-chlorophenyl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14941227.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B14941245.png)
![N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14941252.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide](/img/structure/B14941260.png)


![2-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14941270.png)

